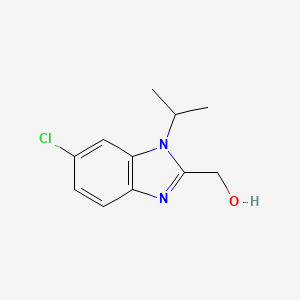

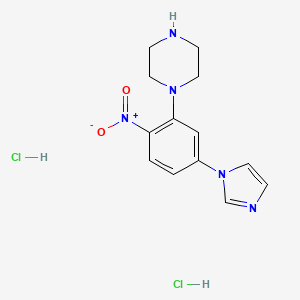

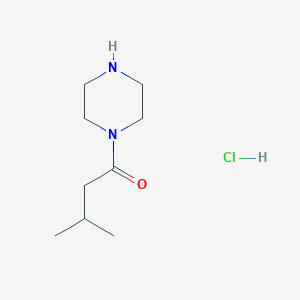

![molecular formula C14H17N3O2 B1391487 5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole CAS No. 1209368-38-6](/img/structure/B1391487.png)

5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole

Vue d'ensemble

Description

“5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole” is a chemical compound with the CAS Number: 1209368-38-6 . It has a molecular weight of 259.31 . The IUPAC name for this compound is 5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta [f]indazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3O2/c1-13 (2)7-14 (3,4)11-9 (13)5-10-8 (6-15-16-10)12 (11)17 (18)19/h5-6H,7H2,1-4H3, (H,15,16) . This code provides a standard way to encode the compound’s structure and formula.Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Inhibition of Nitric Oxide Synthase

5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole and its derivatives have been studied for their ability to inhibit nitric oxide synthase (NOS) in the brain. Research has shown that compounds like 7-nitro indazole inhibit rat cerebellar NOS with potent effects. This inhibition is competitive in nature, suggesting the potential of indazole-based inhibitors as tools to explore the roles of nitric oxide in the central nervous system (Babbedge et al., 1993).

Antinociceptive and Cardiovascular Effects

Indazole derivatives have demonstrated antinociceptive effects in animal models. 7-Nitro indazole has been shown to produce dose-related antinociception without influencing mean arterial pressure. These findings suggest the potential of indazole derivatives in the development of novel antinociceptive drugs (Moore et al., 1993).

Anti-nociceptive Activity without Increasing Blood Pressure

Studies have found that 7-nitro indazole can reduce nociception in mice without affecting blood pressure, indicating a selectivity for brain enzyme inhibition. This positions such compounds as candidates for central nervous system pharmacological studies (Moore et al., 1993).

Antiproliferative and Antibacterial Activity

Recent research has synthesized new benzo[g]indazoles with nitro and amino groups, showing significant antiproliferative activity against certain cancer cell lines and antibacterial activity against N. gonorrhoeae (Cuartas et al., 2019).

Attenuation of Pilocarpine-Induced Seizures

7-Nitro indazole, an inhibitor of neuronal nitric oxide synthase, has been observed to attenuate the severity of pilocarpine-induced seizures in mice, suggesting a role in CNS neuroexcitability modulation (van Leeuwen et al., 1995).

Molecular Mechanisms in Brain Nitric Oxide Synthase Inhibition

Research on the molecular mechanisms of porcine brain nitric oxide synthase inhibition by indazole derivatives like 7-Nitro-indazole has revealed competitive inhibition with L-arginine and potential as a tool for neuropharmacological studies (Mayer et al., 1994).

Enhancement of Inhibitory Effects by Norharmane

Studies have shown that norharmane can enhance the inhibitory effect of 7-nitro indazole on brain nitric oxide synthase activity, suggesting a role for indoleamine 2,3-dioxygenase in the metabolism of indazole derivatives (Connop et al., 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P260;P280;P312 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Propriétés

IUPAC Name |

5,5,7,7-tetramethyl-4-nitro-1,6-dihydrocyclopenta[f]indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-13(2)7-14(3,4)11-9(13)5-10-8(6-15-16-10)12(11)17(18)19/h5-6H,7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYQIVLMFOMOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C3=C(C=C21)NN=C3)[N+](=O)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

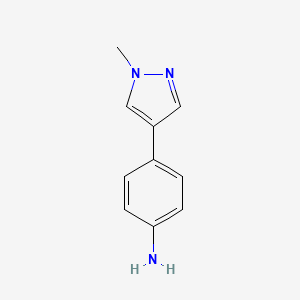

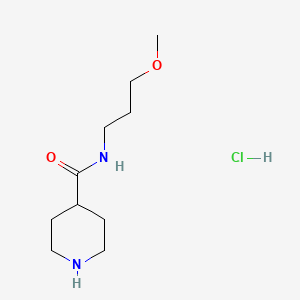

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)

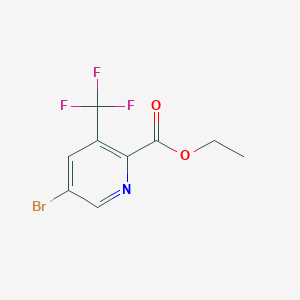

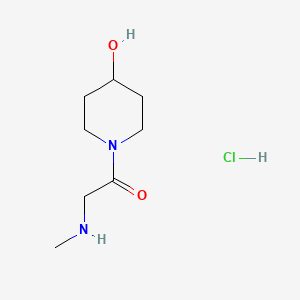

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)

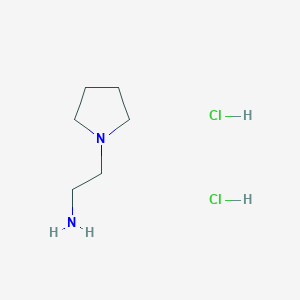

![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)

![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)

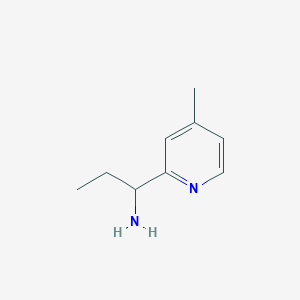

![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)